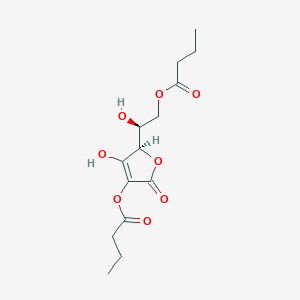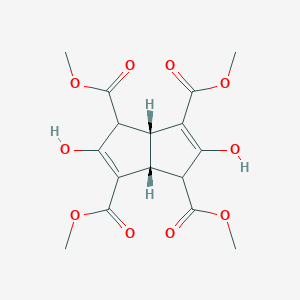
Methyl-beta-D-glucopyranoside hemihydrate
Übersicht
Beschreibung
Methyl-beta-D-glucopyranoside hemihydrate is a useful research compound. Its molecular formula is C14H30O13 and its molecular weight is 406.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-beta-D-glucopyranoside hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-beta-D-glucopyranoside hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Shift Tensors in Methyl Glycosides
Methyl-beta-D-glucopyranoside hemihydrate has been studied for its complete carbon-13 chemical shift tensors measured in single crystals. This research contributes to understanding the structural and electronic environments of carbons in complex organic molecules (Liu, Phung, Alderman, & Grant, 1996).
Crystal Structures of Glucopyranoside Compounds
Studies on the crystal structures of glucopyranoside compounds, including methyl-beta-D-glucopyranoside hemihydrate, provide insights into the molecular packing and hydrogen-bonding patterns in these substances, which are relevant for understanding their physical properties and potential applications (Jeffrey, Yeon, & Abola, 1987).
Beta-Glucosidase Assays in Medical Research
Research has explored the use of synthetic glucosides, including methyl-beta-D-glucopyranoside, in enzymatic assays for diagnostic purposes in medical research, particularly for diseases like Gaucher's disease (Daniels & Glew, 1982).
Conformational Analysis in Biochemistry
Conformational analysis of beta-glycosidic linkages in glucobiosides, including methyl-beta-D-glucopyranoside, has been performed to understand the molecular conformations in solution and how these affect biological processes (Olsson, Serianni, & Stenutz, 2008).
Accumulation in Plants
Studies have shown that methyl-beta-D-glucopyranoside accumulates in certain plants, and its synthesis may impact the accumulation of methanol and its derivatives in the cytoplasm. This research is significant in understanding plant biochemistry and metabolism (Aubert, Choler, Pratt, Douzet, Gout, & Bligny, 2004).
Biotransformation in Microbial Systems
Methyl-beta-D-glucopyranoside has been used in studies involving the biotransformation of this compound to higher chain alkyl glucosides by enzymes from microorganisms like Pichia etchellsii, highlighting its application in biotechnology (Rather, Mishra, Verma, & Chand, 2012).
Glycoside Reactivity in Organic Chemistry
Research on the reactivity of glucosides, including methyl-beta-D-glucopyranoside, contributes to our understanding of how glycoside conformation affects chemical reactions, which is crucial for synthetic organic chemistry and drug design (McDonnell, López, Murphy, Fernández Bolaños, Hazell, & Bols, 2004).
Ultrasonic Relaxation in Solution Chemistry
Studies involving the ultrasonic relaxation properties of methyl-beta-D-glucopyranoside in aqueous solution have provided insights into the molecular dynamics and interactions of carbohydrates in solution, which is relevant for understanding their physical properties and behavior (Behrends, Cowman, Eggers, Eyring, Kaatze, Majewski, Petrucci, Richmann, & Riech, 1997).
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZFQQBPKUGJI-LOEDHUTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl-beta-D-glucopyranoside hemihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)
![2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2,3,4-trihydroxycyclohexyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8113352.png)
![(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)
![5-O-tert-butyl 7-O-ethyl (4S,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate](/img/structure/B8113372.png)

![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)





![5-Oxo-2,3-dihydro-5H-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B8113420.png)
